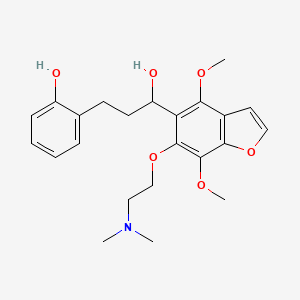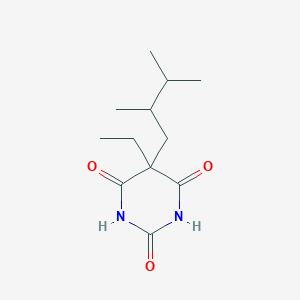
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane carboxylates. This compound is characterized by its cyclopropane ring, which is substituted with two chlorine atoms and a phenyl group, making it a versatile molecule in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate typically involves the reaction of phenylcyclopropane with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as thiophenolate, leading to the formation of di(phenylthio) derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Ring-Opening Reactions: Under acidic or basic conditions, the cyclopropane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Sodium thiophenolate in methanol is commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Di(phenylthio) derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Ring-Opening: Linear or branched carboxylic acids or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution and ring-opening reactions, leading to the formation of biologically active intermediates.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Cycloprothrin: A related compound with a cyano group and phenoxyphenyl substituent.
Permethrin: A well-known insecticide with a similar cyclopropane structure but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
39872-20-3 |
|---|---|
Molekularformel |
C11H10Cl2O2 |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
methyl 2,2-dichloro-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10Cl2O2/c1-15-10(14)9-8(11(9,12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI-Schlüssel |
BRJBXJNEVALXNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C1(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
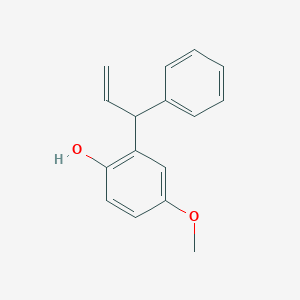
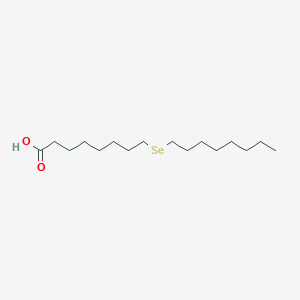
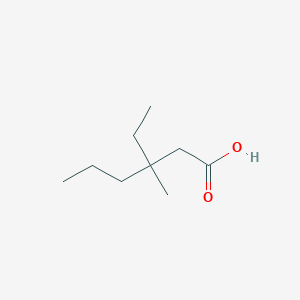

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
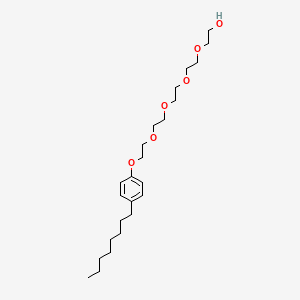

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
